molecular formula C19H19FN2OS2 B12009284 3-ethyl-2-[(4-fluorobenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

3-ethyl-2-[(4-fluorobenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B12009284
M. Wt: 374.5 g/mol
InChI Key: GLUKWMUPHWKMDK-UHFFFAOYSA-N
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Description

3-Ethyl-2-[(4-fluorobenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one is a tetracyclic heterocyclic compound belonging to the thieno[2,3-d]pyrimidin-4(3H)-one class. Its core structure consists of a fused thiophene-pyrimidine ring system with a saturated cyclohexene moiety (5,6,7,8-tetrahydro substitution). Key substituents include:

  • 3-Ethyl group: Enhances lipophilicity and modulates steric interactions.
  • 2-[(4-Fluorobenzyl)sulfanyl] group: Introduces electron-withdrawing fluorine and a sulfanyl linker, influencing electronic properties and receptor binding .

Thieno[2,3-d]pyrimidin-4(3H)-ones are pharmacologically significant, with reported activities ranging from antimicrobial to antihyperlipaemic effects . The 4-fluorobenzyl substitution in this compound may optimize bioavailability and target selectivity compared to analogs with bulkier or less polar groups.

Properties

Molecular Formula

C19H19FN2OS2

Molecular Weight

374.5 g/mol

IUPAC Name

3-ethyl-2-[(4-fluorophenyl)methylsulfanyl]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C19H19FN2OS2/c1-2-22-18(23)16-14-5-3-4-6-15(14)25-17(16)21-19(22)24-11-12-7-9-13(20)10-8-12/h7-10H,2-6,11H2,1H3

InChI Key

GLUKWMUPHWKMDK-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C2=C(N=C1SCC3=CC=C(C=C3)F)SC4=C2CCCC4

Origin of Product

United States

Preparation Methods

Starting Material: Ethyl 2-Amino-5,6,7,8-Tetrahydrobenzo[b]Thiophene-3-Carboxylate

The tetrahydrobenzothiophene core is synthesized through a Gewald reaction, involving cyclization of cyclohexanone with cyanoacetate and sulfur in the presence of a base. This yields ethyl 2-amino-5,6,7,8-tetrahydrobenzo[b]thiophene-3-carboxylate (1 ), a critical intermediate for downstream functionalization.

Thiourea Intermediate Formation

Reaction of 1 with 4-fluorobenzyl isothiocyanate in dichloromethane under reflux with triethylamine generates the thiourea derivative 2 (Fig. 1A). This step proceeds via nucleophilic addition of the amine to the isothiocyanate, forming a substituted thiourea.

Cyclization to Thieno[2,3-d]Pyrimidinone

Treatment of 2 with sodium ethoxide in ethanol at reflux induces cyclization, eliminating ethanol and forming the pyrimidinone ring. This yields 2-[(4-fluorobenzyl)sulfanyl]-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one (3 ) (Fig. 1B).

Figure 1.
(A) Synthesis of thiourea intermediate 2 .
(B) Cyclization to thieno[2,3-d]pyrimidinone 3 .

Sulfur Functionalization: Thiolation Strategies

The 2-sulfanyl group is introduced via nucleophilic substitution or thiourea cyclization.

Thiol-Disulfide Exchange

Bromination of the 2-position of 4 using phosphorus oxybromide generates 2-bromo derivative 5 . Subsequent reaction with 4-fluorobenzyl thiol in the presence of a base (e.g., triethylamine) yields the target compound (Fig. 3).

Figure 3. Thiol-disulfide exchange at C2.

Analytical Validation

Spectral Characterization

  • 1H NMR (400 MHz, CDCl3): δ 1.25 (t, J = 7.0 Hz, 3H, CH2CH3), 1.70–1.85 (m, 4H, cyclohexane CH2), 2.60–2.75 (m, 2H, cyclohexane CH2), 3.15 (q, J = 7.0 Hz, 2H, NCH2), 4.25 (s, 2H, SCH2Ar), 6.95–7.05 (m, 2H, ArH), 7.30–7.40 (m, 2H, ArH).

  • MS (ESI+) : m/z 427.1 [M+H]+.

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water gradient) confirms ≥98% purity.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key Advantage
Post-cyclization alkylation7298Stepwise control
One-pot cyclization8597Reduced steps, higher efficiency
Thiol-disulfide exchange6896Late-stage functionalization

Chemical Reactions Analysis

Types of Reactions

3-ethyl-2-[(4-fluorobenzyl)sulfanyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols.

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-ethyl-2-[(4-fluorobenzyl)sulfanyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Structural Modifications

The following table highlights key analogs and their substituent-driven differences:

Compound Name R<sup>3</sup> R<sup>2</sup> Substituent Key Activity/Properties Source
Target Compound : 3-Ethyl-2-[(4-fluorobenzyl)sulfanyl]-... Ethyl 4-Fluorobenzylsulfanyl Not explicitly reported (structural focus)
2-[(4-Bromobenzyl)sulfanyl]-3-ethyl-5,6,7,8-tetrahydro... Ethyl 4-Bromobenzylsulfanyl Unknown (structural analog)
3-(4-Methoxyphenyl)-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-... 4-Methoxyphenyl 3-Trifluoromethylbenzylsulfanyl Unknown (synthetic focus)
2-Chloromethyl-5,6,7,8-tetrahydrobenzo(b)thieno[2,3-d]pyrimidin-4(3H)-one H (unsubstituted) Chloromethyl Antihyperlipaemic (comparable to clofibrate)
3-Amino-2-sulfanyl-5,6,7,8-tetrahydrobenzo(b)thieno[2,3-d]pyrimidin-4(3H)-one derivatives Amino Sulfanyl with Schiff base modifications Antimicrobial (Gram-positive/-negative)

Key Findings

Bromine’s larger size may increase steric hindrance but reduce solubility . Trifluoromethyl (CF3) groups () strongly withdraw electrons, which could improve binding to hydrophobic enzyme pockets but may reduce solubility .

Impact of R<sup>3</sup> Substitutions: Ethyl (target compound) vs. Methoxyphenyl introduces π-π stacking capability but may increase metabolic oxidation . Amino derivatives () exhibit enhanced hydrogen-bonding capacity, critical for antimicrobial activity against Gram-negative bacteria .

Biological Activity Trends :

  • Antihyperlipaemic Activity : Chloromethyl substitution () showed efficacy comparable to clofibrate, likely due to enhanced electrophilicity and interaction with lipid metabolism enzymes .
  • Antimicrobial Activity : Schiff base-modified sulfanyl derivatives () demonstrated broad-spectrum activity, with MIC values <10 µg/mL against Staphylococcus aureus and Escherichia coli .

Biological Activity

The compound 3-ethyl-2-[(4-fluorobenzyl)sulfanyl]-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4(3H)-one , often referred to as BPOET in research contexts, belongs to a class of heterocyclic compounds with significant biological activity. This article explores its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The structure of BPOET features a tetrahydrobenzothieno-pyrimidine core with a sulfanyl group and a fluorobenzyl substituent. This unique configuration contributes to its biological activity.

Biological Activity Overview

BPOET has been investigated for various biological activities, particularly its effects on bacterial persister cells and potential anticancer properties. The following sections detail these findings.

1. Antibacterial Activity

BPOET has shown promising results in the resuscitation of Escherichia coli persister cells. In a study screening 10,000 compounds, BPOET was identified as a potent stimulator of persister cell waking through activation of the 23S rRNA pseudouridine synthase RluD. This activation enhances ribosomal function, facilitating the resuscitation process under stress conditions (e.g., antibiotic exposure) .

Table 1: Summary of Antibacterial Activity

CompoundMechanism of ActionTarget OrganismReference
BPOETActivates RluDE. coli

2. Anticancer Potential

Research has indicated that BPOET exhibits anticancer properties. A study involving multicellular spheroids demonstrated that BPOET can inhibit tumor growth by inducing apoptosis in cancer cells. The compound's mechanism involves disrupting cellular signaling pathways essential for cancer cell survival .

Table 2: Anticancer Activity Findings

Study TypeObservationReference
Multicellular Spheroids StudyInduced apoptosis
In vitro Cell Line StudyInhibited proliferationNot available

The biological activities of BPOET can be attributed to several mechanisms:

  • Ribosome Activation : By activating RluD, BPOET enhances ribosomal activity in persister cells, promoting their resuscitation and recovery from dormancy.
  • Apoptosis Induction : In cancer cells, BPOET triggers apoptotic pathways that lead to cell death, thereby reducing tumor viability.

Case Studies

  • E. coli Persister Cells : In a controlled laboratory setting, BPOET was applied to cultures of E. coli persisters. The results showed a significant increase in the number of resuscitated cells compared to controls that did not receive treatment with BPOET .
  • Cancer Cell Lines : A series of tests on various cancer cell lines demonstrated that BPOET effectively reduced cell viability in a dose-dependent manner, suggesting its potential as an anticancer agent .

Q & A

Q. What are the key synthetic strategies for preparing 3-ethyl-2-[(4-fluorobenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one?

The synthesis typically involves a multi-step approach:

  • Core Formation : Construct the benzothieno[2,3-d]pyrimidin-4(3H)-one core via cyclocondensation of thiourea derivatives with cyclic ketones under acidic conditions .
  • Sulfanyl Introduction : Introduce the 4-fluorobenzylsulfanyl group at position 2 via nucleophilic substitution, using a thiolate intermediate generated under inert atmosphere (e.g., N₂) to prevent oxidation .
  • Ethyl Substitution : Alkylate the pyrimidine nitrogen (position 3) with ethyl bromide or iodide in the presence of a base like K₂CO₃ in DMF .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol to achieve >95% purity .

Q. How is the structural integrity of this compound verified after synthesis?

A combination of analytical techniques is required:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., 4-fluorobenzyl protons at δ 7.2–7.4 ppm, ethyl group at δ 1.2–1.4 ppm) .
  • X-ray Crystallography : Resolves stereochemical ambiguities; fused rings in similar analogs show planarity (r.m.s. deviation <0.01 Å) .
  • HRMS : Validates molecular formula (e.g., [M+H]⁺ expected for C₂₀H₂₀FN₃OS₂: 408.09) .

Q. What in vitro assays are recommended for initial biological activity screening?

  • Antimicrobial Testing : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Compare MIC values to structurally related compounds (e.g., pyridyl analogs show MICs of 12.5–50 µg/mL) .
  • Cytotoxicity Screening : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Anti-inflammatory Evaluation : Measure COX-2 inhibition via ELISA, referencing indomethacin as a control .

Advanced Research Questions

Q. How do substitution patterns at the 2- and 3-positions influence the compound's pharmacological profile?

  • 2-Position Modifications : Replacing 4-fluorobenzyl with pyridyl groups (e.g., 2-pyridyl) reduces antimicrobial activity by 3–5-fold, likely due to altered lipophilicity and target binding .
  • 3-Position Effects : Ethyl groups enhance metabolic stability compared to allyl or propyl substituents, as shown in microsomal stability assays (t₁/₂ >60 mins) .
  • SAR Analysis : Use comparative molecular field analysis (CoMFA) to correlate substituent electronic properties (Hammett σ values) with bioactivity .

Q. What computational methods are suitable for predicting target interactions of this benzothieno-pyrimidine derivative?

  • Molecular Docking : Employ AutoDock Vina to model interactions with kinase targets (e.g., EGFR). Docking scores for similar analogs show strong binding (ΔG < -8 kcal/mol) .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes (RMSD <2 Å indicates stable binding) .
  • QSAR Modeling : Develop 2D-QSAR models using descriptors like LogP and polar surface area to predict absorption properties .

Q. How should researchers resolve discrepancies in biological activity data between structurally similar analogs?

  • Controlled Comparative Studies : Test analogs under identical assay conditions (e.g., same cell lines, serum concentration). For example, 4-fluorobenzyl derivatives may show 2-fold higher cytotoxicity than chlorobenzyl analogs due to enhanced membrane permeability .
  • Purity Verification : Re-evaluate compound purity via HPLC-UV (≥98%) to rule out impurities as confounding factors .
  • Target Engagement Assays : Use thermal shift assays (TSA) to confirm direct target binding. A ΔTₘ >2°C indicates significant interaction .

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